Cas no 79140-20-8 (2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)-)

2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)-
- (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one;2'-hydroxy-3,4-dimethoxychalcone;(E)-2-hydroxy-3',4'-dimethoxy-chalcone;RLc08;(E)-2'-hydroxy-3,4-dimethoxychalcone;hydroxy-2' dimethoxy-3,4 chalcone;
- BDBM86009
- 3,4-Dimethoxy-2'-hydroxychalcone
- HY-N7557
- (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- TS-01021
- A924648
- AKOS005177164
- MFLSRHQHCDTOGH-VQHVLOKHSA-N
- CS-0166930
- 79140-20-8
- AN-829/40763420
- 19152-36-4
- 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- C73661
- H1598
- 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
- MFCD00017630
- CHEMBL389328
- Chalcone, 9
- 2'-hydroxy-3,4-dimethoxychalcone
- CS-0133572
- SCHEMBL634190
- (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 3,4-Dimethoxy-2//'-hydroxychalcone
- (E)-2'-Hydroxy-3,4-dimethoxychalcone
- 3-(3,4-Dimethoxyphenyl)-1-(2'-hydroxyphenyl)-2-propene-1-one; 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one; 2-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]phenol
- STK731120
- DA-69159
- 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (2E)-
-
- MDL: MFCD00017630
- インチ: InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+
- InChIKey: MFLSRHQHCDTOGH-VQHVLOKHSA-N
- ほほえんだ: COC1=C(C=C(/C=C/C(=O)C2=CC=CC=C2O)C=C1)OC
計算された属性
- せいみつぶんしりょう: 284.10500
- どういたいしつりょう: 284.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- PSA: 55.76000
- LogP: 3.30550
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR008NG0-100mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 98% | 100mg |
$89.00 | 2025-02-11 | |
1PlusChem | 1P008N7O-500mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 95% | 500mg |
$158.00 | 2024-04-21 | |
Aaron | AR008NG0-1g |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 98% | 1g |
$588.00 | 2025-02-11 | |
1PlusChem | 1P008N7O-250mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 95% | 250mg |
$118.00 | 2024-04-21 | |
Aaron | AR008NG0-500mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 95% | 500mg |
$281.00 | 2023-12-14 | |
A2B Chem LLC | AE02532-5mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 95 | 5mg |
$118.00 | 2023-12-30 | |
A2B Chem LLC | AE02532-1mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 95 | 1mg |
$73.00 | 2023-12-30 | |
A2B Chem LLC | AE02532-100mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 98% | 100mg |
$247.00 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X206762A-100mg |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 100mg |
¥971.0 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1235866-1g |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- |
79140-20-8 | 96% | 1g |
$620 | 2025-02-25 |
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)- 関連文献
-
1. The chemistry of the insoluble red woods. Part 13. Synthesis of 2-(flavan-3-yl)isoflav-3-enes and of 6-benzyl-5-phenylbenzo[a]xanthensJames O. Oluwadiya,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1978 88
-
2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)-に関する追加情報
Compound CAS No 79140-20-8: 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)
The compound with CAS No 79140-20-8, known as 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E), is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of alpha,beta-unsaturated ketones and exhibits a complex aromatic system due to the presence of substituted phenyl groups. The molecule's structure is characterized by an enone system (C=C-O), which is a common feature in many natural and synthetic compounds with significant biological activity.
The name 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- highlights the substitution pattern on the central enone moiety. The presence of hydroxyl and methoxy groups on the phenyl rings introduces additional complexity to the molecule's electronic structure. These substituents not only influence the compound's reactivity but also play a crucial role in its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure. The compound's stability under different conditions has also been investigated, revealing its suitability for use in various chemical reactions and industrial processes.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its enone system is known to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for drug design targeting chronic diseases such as cancer and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with metal ions has led to its exploration in catalytic applications.
The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- involves a multi-step process that typically includes Friedel-Crafts alkylation or acylation followed by oxidation or elimination reactions. The optimization of reaction conditions has been a key focus for chemists aiming to improve yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions.
From an environmental standpoint, this compound has been evaluated for its biodegradability and toxicity. Studies indicate that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is required to fully understand its long-term environmental impact and potential for bioaccumulation.
In conclusion, CAS No 79140-20-8 represents a fascinating example of how complex organic compounds can be tailored for specific applications through careful design and synthesis. With ongoing research uncovering new insights into its properties and uses, this compound continues to be an area of active interest in both academic and industrial settings.
79140-20-8 (2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, (E)-) 関連製品
- 178445-80-2(2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)-, (2E)-)
- 53744-28-8(3,4-Dimethoxychalcone)
- 1361924-37-9(3,3',4',5'-Tetrachlorobiphenyl-2-acrylic acid)
- 2229603-95-4(1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)
- 1373247-60-9(1-(2-Methoxy-5-methyl-benzenesulfonyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid)
- 2227805-03-8((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol)
- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 2229584-21-6(1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)
